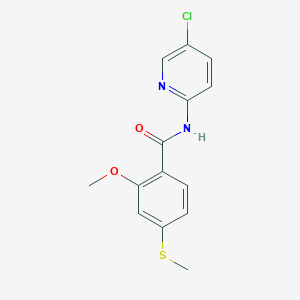

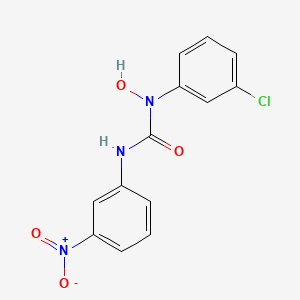

N-(5-chloro-2-pyridinyl)-2-methoxy-4-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds closely related to N-(5-chloro-2-pyridinyl)-2-methoxy-4-(methylthio)benzamide, involves multi-step chemical reactions that yield a variety of compounds with potential neuroleptic activity. These syntheses are often designed to introduce specific functional groups that confer desirable biological activities and pharmacokinetic properties. For example, the synthesis of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds has shown significant neuroleptic activity, highlighting the importance of structure-activity relationships in the design of benzamide derivatives (Iwanami Sumio et al., 1981).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to N-(5-chloro-2-pyridinyl)-2-methoxy-4-(methylthio)benzamide, has been characterized using techniques such as X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. These methods have been instrumental in identifying polymorphs and understanding the thermodynamic stability of these compounds. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized, revealing insights into their stability and vibrational modes (T. Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that influence their pharmacological properties. The introduction of specific substituents through chemical synthesis can significantly alter their activity profile. For example, the introduction of a methyl group on the p-amino group of metoclopramide analogs has been shown to enhance neuroleptic activity, indicating the critical role of chemical modifications in developing more potent derivatives (Iwanami Sumio et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are crucial for their formulation and therapeutic efficacy. These properties are often determined through X-ray diffraction, thermogravimetric analysis, and differential thermal analysis. The crystalline forms of benzamide derivatives can exhibit different melting points and solubilities, which are essential considerations in drug development (T. Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies on the synthesis and pharmacological activity of these compounds provide insights into their mechanism of action, which is often related to their ability to interact with specific receptors or enzymes. For example, the potent activity of certain benzamide derivatives against 5-HT4 receptors suggests their potential use in treating gastrointestinal disorders (T. Yanagi et al., 1999).

特性

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-19-12-7-10(20-2)4-5-11(12)14(18)17-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBUCQRIOOZVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)

![3-amino-N-(3-fluoro-4-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5530543.png)

![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)

![5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)

![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)

![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)

![8-(6-methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane](/img/structure/B5530632.png)